Silane, trimethyl(pentyloxy)-
Description
Contextualization within Alkoxysilane Derivatives for Advanced Material Science
Alkoxysilanes, such as trimethyl(pentyloxy)silane, represent a significant class of organosilicon compounds utilized in advanced material science. mdpi.com These compounds are characterized by the general formula R(4-y)SiXy, where 'R' is a nonhydrolyzable organic group and 'X' is a hydrolyzable alkoxy group. mdpi.com This dual functionality allows them to act as hybrid materials, bridging the gap between organic polymers and inorganic substrates. spast.orgpsu.edu
The primary mechanism of action for alkoxysilanes involves the hydrolysis of the alkoxy groups (like the pentyloxy group) to form reactive silanols (Si-OH). spast.orgresearchgate.net These silanols can then undergo condensation, forming stable siloxane (Si-O-Si) bonds with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970). mdpi.comresearchgate.net This process makes them highly effective as coupling agents, adhesion promoters, and crosslinkers in composites, coatings, and sealants. mdpi.compsu.eduontosight.ai For instance, organofunctional silanes are crucial for improving the interfacial adhesion between glass fibers and a polymer matrix in reinforced composites. spast.orgresearchgate.net They can also be used to impart hydrophobicity to surfaces. psu.edu The development of such hybrid materials has led to enhanced mechanical properties, durability, and resistance to environmental factors in a wide range of applications. ontosight.airesearchgate.net
Academic Significance and Current Research Landscape of Trimethyl(pentyloxy)silane
The academic interest in trimethyl(pentyloxy)silane lies primarily in its role as a synthetic intermediate and a silyl (B83357) ether. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their ease of formation and cleavage under specific conditions. researchgate.net The synthesis of trimethyl(pentyloxy)silane can be achieved via the silylation of 1-pentanol (B3423595). sorbonne-universite.fr
Detailed characterization of the compound has been reported, providing a basis for its identification in research settings.
Table 2: Spectroscopic Data for Trimethyl(pentyloxy)silane
| Type | Data |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 3.79 (t, J = 6.90 Hz, 2H); 1.39-1.72 (m, 6H); 1.01-1.06 (m, 3H); 0.14 (s, 9H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 63.0; 32.7; 28.2; 22.7; 14.3; 0.2 |
| LRMS (EI) | m/z (%) = 160(5), 145(30), 117(100), 75(70), 73(90), 45(25) |
Source: sorbonne-universite.fr. This table presents the nuclear magnetic resonance and mass spectrometry data used to characterize the compound.
While direct, large-scale applications of trimethyl(pentyloxy)silane are not extensively documented, its chemistry is representative of alkoxysilanes used in more complex systems. For example, related structures like trimethyl-(6-pentyloxynaphthalen-2-ylethyny)-silane have been synthesized as intermediates for high birefringence liquid crystals, showcasing the potential of incorporating pentyloxy-silane moieties into functional materials. rhhz.net The broader field of organosilicon chemistry continues to evolve, with recent reviews highlighting the synthesis and application of these compounds as crucial building blocks and even as catalysts in various chemical transformations. researchgate.net
Historical Development and Evolution of Research in Organosilane Chemistry Relevant to Alkoxy Silanes
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the extensive work of Frederic S. Kipping in the early 20th century, using Grignard reagents to create alkylsilanes and arylsilanes, that laid much of the groundwork for the field. wikipedia.org
A pivotal moment for the industrial application of organosilanes was the development of the "Direct Process" by Eugene G. Rochow and Richard Müller independently in the 1940s. mdpi.com This process allowed for the cost-effective, large-scale synthesis of organochlorosilanes (like methylchlorosilanes) by reacting silicon directly with alkyl or aryl halides. mdpi.commdpi.com These chlorosilanes are the primary precursors to a vast range of silicones and other organosilicon compounds, including alkoxysilanes.
Another critical advancement was the discovery of hydrosilylation in the post-World War II era. mdpi.com This reaction, typically catalyzed by platinum-group metals, involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. mdpi.com It provided a versatile and efficient method for forming stable silicon-carbon bonds, further expanding the synthetic toolkit for creating diverse organofunctional silanes. mdpi.com The synthesis of alkoxysilanes themselves was also explored early on, with Rochow publishing a method for their direct synthesis from silicon and an alcohol in 1948. mdpi.com These fundamental discoveries have underpinned the evolution of organosilane chemistry, enabling the development and application of specialized compounds like trimethyl(pentyloxy)silane in modern science and technology. mdpi.comresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (3-isocyanatopropyl) triethoxysilane |
| 3-methacryloxypropyltrimethoxysilane |
| Chlorotrimethylsilane |
| Hexamethyldisiloxane |
| Methyltrichlorosilane |
| Methyltris(trimethylsiloxy)silane |
| Silane (B1218182), trimethyl(pentyloxy)- |
| Tetraethoxysilane |
| Triethylsilane |
| Trimethyl-(6-pentyloxynaphthalen-2-ylethyny)-silane |
| Triphenylsilane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14629-45-9 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
trimethyl(pentoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
InChI Key |
UABFFWVEXACZGD-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](C)(C)C |
Canonical SMILES |
CCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Trimethyl Pentyloxy Silane
Hydrolysis and Condensation Kinetics and Mechanisms
The transformation of alkoxysilanes like trimethyl(pentyloxy)silane into polysiloxane structures proceeds through two principal reaction steps: hydrolysis and condensation. nih.gov Hydrolysis involves the substitution of the pentyloxy group (-OC5H11) with a hydroxyl group (-OH), forming a silanol (B1196071) intermediate, trimethylsilanol. sinosil.comwikipedia.org Subsequently, these silanol intermediates undergo condensation to form stable siloxane (Si-O-Si) bonds. wikipedia.org
Hydrolysis Reaction: ≡Si-O-C₅H₁₁ + H₂O ⇌ ≡Si-OH + C₅H₁₁OH
Condensation Reactions:
Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol Condensation: ≡Si-OH + C₅H₁₁O-Si≡ ⇌ ≡Si-O-Si≡ + C₅H₁₁OH
These reactions are reversible, and their kinetics are highly dependent on the reaction conditions. unm.edu
The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases, with distinct mechanistic pathways. The rate of hydrolysis typically shows a minimum around a neutral pH of 7. unm.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism involves a rapid, reversible protonation of the oxygen atom in the pentyloxy group. unm.eduafinitica.com This protonation makes the pentyloxy group a better leaving group (pentanol). The silicon center becomes more electrophilic and susceptible to a backside nucleophilic attack by a water molecule. nih.gov This pathway is generally considered a bimolecular displacement reaction. unm.edu Electron-donating substituents on the silicon atom can stabilize the developing positive charge in the transition state, thereby increasing the hydrolysis rate. unm.eduresearchgate.net
Base-Catalyzed Hydrolysis: In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion on the silicon atom. nih.govunm.edu This attack leads to the formation of a negatively charged, pentacoordinate silicon intermediate or transition state (an SN2-Si mechanism). nih.govtandfonline.com The subsequent departure of the pentyloxy group yields the silanol. Electron-withdrawing groups attached to the silicon atom enhance its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. tandfonline.comsci-hub.se
| Catalyst Type | Key Mechanistic Steps | Intermediate/Transition State | Effect of Substituents on Silicon |
|---|---|---|---|
| Acid | 1. Rapid protonation of the alkoxy oxygen. 2. Nucleophilic attack by water. | Positively charged, four-coordinate silicon-like transition state. | Electron-donating groups accelerate the reaction. |
| Base | 1. Nucleophilic attack by hydroxide ion on silicon. 2. Formation of a pentacoordinate species. | Negatively charged, pentacoordinate silicon intermediate/transition state. | Electron-withdrawing groups accelerate the reaction. |
Following hydrolysis, the resulting silanol intermediates, such as trimethylsilanol, are reactive and undergo condensation to form siloxane bonds. gelest.com This polycondensation process is the basis for the formation of silicone polymers and siloxane networks. nih.gov The reaction can proceed via two pathways: the elimination of a water molecule (water condensation) or an alcohol molecule (alcohol condensation). nih.gov
The kinetics of condensation are more complex than those of hydrolysis and are also subject to acid or base catalysis. nih.gov In general, condensation is fastest under conditions that favor the presence of both neutral and ionized silanol species. The structure of the resulting polysiloxane network, whether linear, branched, or cross-linked, is determined by the functionality of the initial alkoxysilane precursor and the reaction conditions. researchgate.net For a monofunctional silane (B1218182) like trimethyl(pentyloxy)silane, condensation is limited to the formation of a dimer, hexamethyldisiloxane.
Silanols are typically unstable intermediates that readily self-condense. gelest.comresearchgate.net Their formation and transient stability are influenced by several key factors:
pH: Catalysts for hydrolysis are also typically catalysts for condensation. The rate of condensation is generally minimized at a low pH (around 2-4), where hydrolysis can still proceed at a reasonable rate. researchgate.net
Water Concentration: A sufficient amount of water is necessary to drive the hydrolysis reaction forward. However, an excess of water can also promote the reverse reaction of condensation (hydrolytic depolymerization). nih.govunm.edu
Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of other silanol molecules, thereby slowing the condensation rate and increasing the relative stability of the silanol.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing reaction rates. tandfonline.com
Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates. researchgate.net
The persistence of silanols in solution is often a delicate balance between their rate of formation via hydrolysis and their rate of consumption via condensation. gelest.com
Structure-Reactivity Relationships in Trimethyl(pentyloxy)silane Systems
The specific structure of trimethyl(pentyloxy)silane, with three methyl groups and one pentyloxy group attached to the silicon atom, dictates its reactivity through a combination of steric and electronic effects.
The pentyloxy group (-OC₅H₁₁) influences the reactivity of the silicon center in two primary ways. Firstly, its size contributes to steric hindrance around the silicon atom. Secondly, its inductive effect modifies the electron density at the silicon center. Compared to smaller alkoxy groups like methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅), the larger pentyloxy group presents a greater steric barrier to the approach of a nucleophile (e.g., water or hydroxide) during the hydrolysis reaction. bohrium.comnih.gov This increased bulk generally leads to a slower rate of hydrolysis compared to its smaller-chain analogues. bohrium.comgelest.com
Steric Effects: The primary steric influence comes from the pentyloxy group. The rate of acid-catalyzed hydrolysis for alkoxysilanes is known to decrease as the size of the alkoxy group increases (e.g., methoxy > ethoxy > propoxy). bohrium.comgelest.com This is due to the increased difficulty for the incoming water molecule to access the silicon center. unm.edu Similarly, the condensation reaction is also retarded by bulky alkyl groups, which hinder the close approach required for siloxane bond formation. nih.gov The three methyl groups are relatively small and contribute less to steric hindrance compared to the pentyloxy group.
Electronic Effects: The three methyl groups are electron-donating, which has opposing effects on acid- and base-catalyzed hydrolysis:
Under acidic conditions: The electron-donating methyl groups help to stabilize the partial positive charge that develops on the silicon atom in the transition state. This stabilization lowers the activation energy and accelerates the rate of hydrolysis. unm.eduresearchgate.net
Under basic conditions: The electron-donating methyl groups increase the electron density on the silicon atom. This disfavors the attack by the nucleophilic hydroxide ion, thus decreasing the rate of hydrolysis. nih.govunm.edu
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |
|---|---|---|---|
| Steric (Bulky Pentyloxy Group) | Decrease | Decrease | Hinders the approach of nucleophiles (water, silanols) to the silicon center. |
| Electronic (Electron-Donating Methyl Groups) | Increase (Acid-Catalyzed) Decrease (Base-Catalyzed) | - | Stabilizes positive transition state in acid; destabilizes negative intermediate in base. |
Organic Transformations Involving Trimethyl(pentyloxy)silane as a Reagent
Trimethyl(pentyloxy)silane, a member of the alkoxysilane family, serves specific and crucial roles in modern organic synthesis. While its direct reactivity is more limited than that of hydrosilanes, its utility in protective group chemistry and as a model for studying silylation mechanisms is well-established. The primary application of this reagent is centered on the temporary modification of functional groups to prevent their participation in unwanted side reactions during complex synthetic sequences. vulcanchem.com Its structural features, namely the silicon-oxygen bond and the trimethylsilyl (B98337) moiety, dictate its chemical behavior and applications. It is frequently used as a derivatizing agent in analytical chemistry to increase the volatility of hydroxyl-containing compounds for gas chromatography analysis. vulcanchem.com
Reductive Transformations and Hydrosilylation
Reductive transformations and hydrosilylation are fundamental processes in organic synthesis, typically involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond. nih.gov These reactions rely on the reactivity of hydrosilanes, which act as hydride donors or participate in radical processes. organic-chemistry.org Silanes such as triethylsilane, triphenylsilane, and tris(trimethylsilyl)silane (B43935) are common reagents for these transformations, capable of reducing a variety of functional groups including aldehydes, ketones, and imines, often in the presence of an acid or a transition metal catalyst. thermofishersci.in
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a significant industrial process for producing organosilicon compounds and cross-linking silicones. nih.gov This reaction is typically catalyzed by platinum-group metals, but more recently, catalysts based on earth-abundant metals like iron and nickel have been developed.
Crucially, trimethyl(pentyloxy)silane is an alkoxysilane , not a hydrosilane. It does not possess the reactive Si-H bond necessary to act as a reducing agent or participate directly in hydrosilylation reactions. Its structure, featuring a stable silicon-oxygen-carbon linkage, renders it inactive as a hydride donor. Therefore, it is not employed as a primary reagent in these specific transformations. The distinction between these classes of silanes is critical for understanding their respective roles in organic chemistry.
| Silane Type | Example Compound | Key Structural Feature | Role in Reductive Transformations | Reactivity |
|---|---|---|---|---|
| Hydrosilane | Triethylsilane | Si-H Bond | Active Reagent (Hydride Donor) | Participates directly in reduction and hydrosilylation reactions. thermofishersci.in |
| Alkoxysilane | Trimethyl(pentyloxy)silane | Si-O-C Bond | Inactive Reagent | Does not possess a hydride for donation; not used for these transformations. |
Functional Group Interconversions and Protective Group Chemistry
The most significant application of trimethyl(pentyloxy)silane in organic synthesis is in protective group chemistry, a key strategy within the broader field of functional group interconversions. vulcanchem.comsolubilityofthings.com Organosilanes are among the most widely used protecting groups for functions with active hydrogens, particularly alcohols, due to the ease and high yield of both their introduction and removal. gelest.comfishersci.ca
Trimethyl(pentyloxy)silane is the product of protecting 1-pentanol (B3423595) with a trimethylsilyl group. vulcanchem.com In a synthetic context, a silylating agent like trimethylsilyl chloride is used to convert an alcohol into a trimethylsilyl (TMS) ether. This transformation effectively masks the reactivity of the hydroxyl group, preventing it from interfering with subsequent reactions that might be sensitive to acidic protons or nucleophilic oxygen atoms. The resulting silyl (B83357) ether is stable under a variety of conditions, including exposure to basic reagents, many oxidizing agents, and certain reducing agents. vulcanchem.com
The removal of the silyl protecting group, or deprotection, is typically accomplished under mild conditions, which preserves the integrity of the rest of the molecule. The high affinity of silicon for fluorine is exploited in the most common deprotection method, which uses a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF). vulcanchem.comfishersci.caharvard.edu Mild acidic conditions can also be employed to cleave the silyl ether and regenerate the alcohol. vulcanchem.com This selective protection and deprotection is a cornerstone of multi-step organic synthesis. vulcanchem.com
| Transformation | Reaction | Typical Reagents and Conditions | Key Characteristics |
|---|---|---|---|
| Protection | R-OH → R-O-TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS); often with a base like triethylamine (B128534) or imidazole. vulcanchem.com | Converts a reactive alcohol to a stable silyl ether. |
| Deprotection | R-O-TMS → R-OH | Fluoride sources (e.g., TBAF in THF) or mild aqueous acid (e.g., HCl, Acetic Acid). vulcanchem.comharvard.edu | High-yield cleavage under mild conditions, allowing for selective deprotection. |
Investigation of Polymerization Mechanisms with Trimethyl(pentyloxy)silane Co-monomers
The polymerization of alkoxysilanes is a fundamental process in silicone chemistry, leading to the formation of polysiloxane networks. The mechanism typically proceeds via a two-step sol-gel process: hydrolysis followed by condensation. mdpi.com In the first step, the alkoxy group (OR) on the silicon atom is hydrolyzed in the presence of water to form a silanol (Si-OH). In the second step, these silanol intermediates undergo condensation, where two silanol groups react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. nih.gov The mechanism of these reactions is pH-dependent, often following an S_N2-Si pathway in alkaline media and an S_N1-Si pathway under acidic or neutral conditions. mdpi.com
The structure of the final polymer is determined by the functionality of the silane monomers used. Monomers can be mono-, di-, tri-, or tetra-functional, depending on the number of hydrolyzable alkoxy groups attached to the silicon atom.
Trimethyl(pentyloxy)silane is a monofunctional silane, as it possesses only one reactive pentyloxy group. In a polymerization reaction, once this group hydrolyzes to a silanol and condenses with a growing polysiloxane chain, it introduces a non-reactive trimethylsilyl group at that position. Since there are no further reactive sites on its silicon atom, the chain growth is terminated at that point. For this reason, monofunctional silanes like trimethyl(pentyloxy)silane are utilized as chain stoppers or end-capping agents . researchgate.net Their inclusion in a polymerization mixture allows for precise control over the average molecular weight and viscosity of the resulting silicone polymer. By adjusting the ratio of chain-propagating monomers (like difunctional silanes) to chain-terminating monomers, polymers with desired properties can be synthesized.
| Monomer Functionality | Example | Role in Polymerization | Resulting Structure |
|---|---|---|---|
| Monofunctional (M) | Trimethyl(pentyloxy)silane | Chain Terminator / End-capping | Terminates a polymer chain. |
| Difunctional (D) | Dimethyldiethoxysilane | Chain Propagator | Forms linear polymer chains. |
| Trifunctional (T) | Methyltriethoxysilane | Cross-linking Agent | Creates branch points leading to a network. |
| Tetrafunctional (Q) | Tetraethoxysilane (TEOS) | Network Former | Forms a highly cross-linked, three-dimensional network. |
Spectroscopic and Advanced Analytical Characterization of Trimethyl Pentyloxy Silane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like trimethyl(pentyloxy)silane, providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
In solution-state NMR, characteristic chemical shifts provide unambiguous evidence for the compound's structure.
¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. The trimethylsilyl (B98337) group, -Si(CH₃)₃, typically exhibits a sharp singlet in the upfield region (around 0.1-0.3 ppm), a result of the electropositive nature of silicon. The protons on the pentyloxy chain will appear at distinct chemical shifts, with the methylene (B1212753) group attached to oxygen (-O-CH₂-) being the most downfield (typically 3.5-4.0 ppm) due to the oxygen's deshielding effect. Other methylene groups and the terminal methyl group of the pentyl chain will appear further upfield.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbons of the trimethylsilyl group appear at a characteristic upfield chemical shift. The carbons of the pentyloxy group are observed in the typical aliphatic region, with the carbon bonded to oxygen (-O-C H₂-) showing the largest downfield shift. researchgate.net
²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying organosilicon compounds. researchgate.net It provides direct information about the silicon atom's chemical environment and its bonding. For trimethyl(pentyloxy)silane, a single resonance is expected, confirming the presence of a single silicon environment. The chemical shift in ²⁹Si NMR is highly sensitive to the substituents on the silicon atom; for alkoxytrimethylsilanes, this shift typically falls within a well-defined range. The formation of siloxane bonds (Si-O-Si) during hydrolysis and condensation reactions leads to the appearance of new peaks at different chemical shifts, allowing the process to be monitored. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Trimethyl(pentyloxy)silane in CDCl₃
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Trimethylsilyl | Si(CH ₃)₃ | ~0.1-0.3 (singlet, 9H) | ~(-2) - 2 |
| Pentyloxy | O-CH ₂- | ~3.6 (triplet, 2H) | ~65 |
| Pentyloxy | -CH₂-CH₂-O- | ~1.6 (multiplet, 2H) | ~32 |
| Pentyloxy | -CH₂-CH₂-CH₂- | ~1.3 (multiplet, 2H) | ~28 |
| Pentyloxy | CH ₃-CH₂- | ~1.3 (multiplet, 2H) | ~22 |
| Pentyloxy | CH ₃- | ~0.9 (triplet, 3H) | ~14 |
Note: Predicted values are based on typical ranges for similar alkoxytrimethylsilanes.
Solid-state NMR (ssNMR) is essential for characterizing trimethyl(pentyloxy)silane in systems where the molecules are not in solution, such as in cross-linked polysiloxane materials or when chemically bonded to a substrate surface. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra from solid samples.
²⁹Si CP-MAS NMR is particularly informative for studying the degree of condensation in silane-based systems. researchgate.net Different silicon environments are designated with "T" notation for trifunctional silanes (if derived from a trialkoxysilane) or "D" for difunctional silanes, where the superscript indicates the number of siloxane bonds. For systems derived from monofunctional silanes like trimethyl(pentyloxy)silane, ssNMR can be used to study interactions and mobility when adsorbed onto surfaces. It can differentiate between physisorbed silane (B1218182) molecules and those that may have reacted with surface groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." These techniques are valuable for confirming the presence of specific functional groups and for studying chemical transformations like hydrolysis and condensation.
Infrared (IR) Spectroscopy: In the IR spectrum of trimethyl(pentyloxy)silane, strong absorption bands are expected for C-H stretching in the methyl and pentyl groups (around 2850-2960 cm⁻¹). A prominent feature is the Si-O-C asymmetric stretching vibration, which is typically strong and found in the 1070-1130 cm⁻¹ region. researchgate.net The symmetric stretching of the Si(CH₃)₃ group gives rise to a characteristic band around 1250 cm⁻¹. During the hydrolysis of related alkoxysilanes, the disappearance of the Si-O-C band and the appearance of a broad Si-OH band (around 3200-3700 cm⁻¹ and a sharper band near 900-960 cm⁻¹) can be monitored. scielo.br Subsequent condensation is marked by the growth of a broad Si-O-Si stretching band (around 1000-1100 cm⁻¹). scielo.br
Raman Spectroscopy: Raman spectroscopy provides complementary information. While Si-O-C bonds show activity, the Si-Si bond, which is Raman-active but IR-inactive, is a key feature in polysilane analysis. northwestern.edu For trimethyl(pentyloxy)silane, Raman is sensitive to the Si-C bonds and the carbon backbone of the pentyloxy group. The skeletal vibrations involving silicon atoms often have enhanced Raman intensity due to the high polarizability of silicon. jkps.or.kr
Table 2: Key Vibrational Frequencies for Trimethyl(pentyloxy)silane
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (alkyl) | 2850 - 2960 | Strong | Strong |
| Si-CH₃ Symmetric Stretch | ~1250 | Strong | Medium |
| Si-O-C Asymmetric Stretch | 1070 - 1130 | Very Strong | Medium |
| Si-C Stretch | 700 - 850 | Strong | Strong |
Note: Values are based on data for analogous organosilicon compounds. jkps.or.krjkps.or.krresearchgate.net
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and to deduce structural information from the fragmentation pattern. For trimethyl(pentyloxy)silane (Molecular Weight: 160.33 g/mol ), electron ionization (EI) would likely produce several characteristic fragments.
The fragmentation pattern is predictable based on the structure of similar silanes. mdpi.com Key fragmentation pathways would include:
Loss of a methyl group: The cleavage of a Si-CH₃ bond would result in a prominent fragment ion [M-15]⁺ at m/z 145.
Formation of the trimethylsilyl cation: The highly stable [Si(CH₃)₃]⁺ ion at m/z 73 is a hallmark of trimethylsilyl compounds and is often the base peak. mdpi.com
Cleavage of the pentyloxy group: Fragmentation can occur along the pentyl chain, leading to a series of smaller hydrocarbon fragments.
Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen atom can also occur.
Chromatographic Techniques for Analysis of Reaction Mixtures and Purity
Chromatographic methods are essential for separating components of a mixture, allowing for the quantification of purity and the analysis of reaction products.
Gas Chromatography (GC): Due to its volatility, trimethyl(pentyloxy)silane is well-suited for analysis by Gas Chromatography. researchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample by separating it from starting materials (e.g., pentanol (B124592), trimethylsilyl chloride) or byproducts of synthesis (e.g., hexamethyldisiloxane). The retention time is a characteristic property under specific GC conditions (column type, temperature program, carrier gas flow). nist.gov
High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, HPLC can be employed for the analysis of less volatile, higher molecular weight oligomers or polymers derived from silane hydrolysis and condensation reactions.
Surface-Sensitive Characterization Methods for Modified Substrates
When trimethyl(pentyloxy)silane is used to modify a surface, a variety of highly sensitive techniques are required to analyze the resulting thin film, which is often a monolayer or a few nanometers thick. These methods confirm the presence, structure, and bonding of the silane layer.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of atoms on the surface. It can confirm the presence of Si, C, and O from the silane layer and can be used to study the formation of Si-O-Substrate bonds.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that involves bombarding the surface with primary ions and analyzing the ejected secondary ions. diva-portal.org It can detect molecular fragments characteristic of the trimethylsilyl group and the pentyloxy chain, confirming the presence and chemical structure of the silane on the outermost surface.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is a variant of IR spectroscopy that is sensitive to the surface of a material. researchgate.net It can be used to obtain vibrational spectra of the silane layer on a substrate, confirming its chemical identity and studying its orientation and bonding, such as the formation of Si-O-Si networks after curing. researchgate.net
Auger Electron Spectroscopy (AES): AES is another surface analysis technique that provides elemental composition information, often with high spatial resolution, making it useful for studying the uniformity of the silane coating. diva-portal.org
These methods are crucial for understanding how silanes self-assemble and bond to substrates, which is fundamental to their application as coupling agents and surface modifiers. manchester.ac.ukrsc.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material. For a trimethyl(pentyloxy)silane coating, XPS analysis would be expected to identify the core elements: silicon (Si), oxygen (O), and carbon (C).
High-resolution XPS spectra of the individual elements provide detailed information about their chemical environment. The binding energies of the core-level electrons are sensitive to the local chemical bonding. For instance, the Si 2p spectrum can distinguish between silicon atoms bonded to carbon (Si-C) and those bonded to oxygen (Si-O). Similarly, the C 1s spectrum can be deconvoluted to identify carbon in different chemical states, such as C-Si, C-C, and C-O. The O 1s spectrum would provide information on Si-O-C and potentially Si-O-Si linkages if hydrolysis and condensation reactions have occurred.
Key Research Findings:
Expected High-Resolution XPS Data for Trimethyl(pentyloxy)silane:
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Assignment |
| Si | 2p | ~102-103 | Si-O-C, Si-O-Si |
| O | 1s | ~532-533 | Si-O-C, Si-O-Si |
| C | 1s | ~284.8 | C-C, C-H (adventitious carbon) |
| C | 1s | ~285.5-286.5 | C-O, C-Si |
Note: The exact binding energies can vary depending on the substrate and the specific chemical environment.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Depth Profiling
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information from the outermost atomic layers of a sample. By using a primary ion beam to sputter away the surface, ToF-SIMS can also be used for depth profiling, revealing the distribution of chemical species as a function of depth.
In the analysis of a trimethyl(pentyloxy)silane film, ToF-SIMS would be expected to detect characteristic molecular fragments of the silane molecule. These fragments provide a chemical fingerprint that can confirm the presence and integrity of the silane layer. Positive ion mode would likely show fragments such as Si(CH₃)₃⁺ and larger fragments containing the pentyloxy group. Negative ion mode might reveal fragments like SiO₂⁻ and SiO₃⁻ if the silane has hydrolyzed and condensed.
Key Research Findings:
ToF-SIMS depth profiling of thin organic films, including those made from silanes, has been shown to be a powerful tool for understanding the film structure and the interface with the substrate. The technique can reveal the homogeneity of the silane layer and detect any contaminants at the surface or interface. For a trimethyl(pentyloxy)silane layer on a substrate, a depth profile would show the intensity of characteristic silane fragments decreasing as the sputtering process goes through the film and into the substrate. The sharpness of the interface in the depth profile can provide information about the uniformity of the film thickness.
Expected Characteristic ToF-SIMS Fragments for Trimethyl(pentyloxy)silane:
| Ion Type | m/z (approximate) | Possible Fragment |
| Positive | 73 | Si(CH₃)₃⁺ |
| Positive | 145 | (CH₃)₃SiO(C₅H₁₀)⁺ |
| Negative | 60 | SiO₂⁻ |
| Negative | 76 | SiO₃⁻ |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides information about the electronic structure and molecular orientation of molecules on surfaces. By tuning the energy of the X-rays to the absorption edge of a specific element (e.g., carbon K-edge), transitions of core electrons to unoccupied molecular orbitals can be excited. The intensity of these transitions is dependent on the orientation of the molecular orbitals with respect to the polarization of the X-ray beam.
For a self-assembled monolayer of trimethyl(pentyloxy)silane, NEXAFS could be used to determine the average tilt angle of the pentyloxy chains with respect to the surface normal. By acquiring spectra at different angles of X-ray incidence, the dichroism of the absorption features can be analyzed to deduce the molecular orientation.
Key Research Findings:
NEXAFS studies on self-assembled monolayers of other alkylsilanes have demonstrated the ability to determine the ordering and orientation of the alkyl chains. For instance, it has been shown that the tilt angle of the chains can be influenced by the packing density and the nature of the headgroup's attachment to the surface. For trimethyl(pentyloxy)silane, it would be expected that the pentyloxy chains would have a certain degree of orientational order if a well-packed monolayer is formed.
Microscopic Techniques (e.g., SEM, TEM, AFM) for Morphological Analysis
Microscopic techniques are essential for visualizing the surface morphology of trimethyl(pentyloxy)silane coatings at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. For a silane coating, SEM can be used to assess the uniformity and continuity of the film and to identify any defects such as pinholes or aggregates.
Transmission Electron Microscopy (TEM) is typically used for imaging the cross-section of a film, providing direct measurement of the film thickness and information about the interface with the substrate.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of a surface with very high resolution. AFM can be used to measure the roughness of the silane coating and to identify the presence of molecular-scale domains or aggregates.
Key Research Findings:
Comparison of Microscopic Techniques for Morphological Analysis:
| Technique | Information Provided | Typical Resolution | Sample Requirements |
| SEM | Surface topography, film uniformity, defects | 1-10 nm | Conductive coating may be required |
| TEM | Cross-sectional imaging, film thickness, interface structure | <1 nm | Thin cross-section of the sample |
| AFM | 3D surface topography, roughness, domain imaging | Angstroms (vertical), nanometers (lateral) | Minimal sample preparation |
Computational Chemistry and Theoretical Studies on Trimethyl Pentyloxy Silane and Its Interactions
Molecular Dynamics (MD) Simulations of Organosilane Adsorption and Interfacial Behavior
MD simulations are a computational method used to study the physical movements of atoms and molecules. In the context of trimethyl(pentyloxy)silane, MD simulations can model its interaction with various surfaces and its self-organization, providing a dynamic picture of these processes over time.
MD simulations have been effectively used to model the adsorption and interaction of alkoxysilanes on inorganic substrates like silica (B1680970). Reactive molecular dynamics simulations, using force fields such as ReaxFF, can model the chemical reactions involved in the silanization of hydroxylated silica surfaces. These simulations show that the process can occur via two primary mechanisms: a direct condensation of the alkoxysilane with surface silanol (B1196071) groups, or a two-step hydrolysis-condensation mechanism escholarship.org. The kinetics of silanization by hydroxysilanes have been observed to be significantly faster than those of methoxysilanes escholarship.org.
The length of the alkyl chain on the silane (B1218182) molecule influences the morphology of the resulting monolayer. Studies on butyl-, octyl-, and dodecyltrimethoxysilane (B1293929) have shown that the contact angle of the bound alkyl tails is dependent on their grafting density escholarship.org. For a short-chain alkoxysilane like trimethyl(pentyloxy)silane, it is expected that the pentyloxy group would influence the initial interaction with the substrate, while the trimethylsilyl (B98337) headgroup would govern the covalent attachment.
Simulations of methyltrimethoxysilane (B3422404) (MTMS) on silica sol particles have demonstrated that an increase in temperature accelerates the hydrolysis rate of MTMS and promotes the formation of siloxane (-Si-O-Si-) bonds, thereby enhancing its binding properties mdpi.com. The hydrolyzed MTMS forms hydrogen bonds with the hydroxyl groups on the silica surface, which synergistically strengthens the bonding between the silica particles mdpi.com.
| Alkoxysilane Studied | Substrate | Key Findings | Reference |
|---|---|---|---|
| Butyl-, Octyl-, Dodecyltrimethoxysilane | Hydroxylated Silica | Silanization occurs via direct condensation or hydrolysis-condensation. Alkyl chain length affects monolayer morphology. | escholarship.org |
| Methyltrimethoxysilane (MTMS) | Silica Sol Particles | Increased temperature accelerates hydrolysis and -Si-O-Si- bond formation. Hydrogen bonding enhances particle binding. | mdpi.com |
| Dodecyltrihydroxysilane | Hydroxylated Silica | Kinetics of silanization are much faster than for methoxysilanes. | escholarship.org |
MD simulations are instrumental in understanding the formation and stability of self-assembled monolayers (SAMs) of organosilanes. These simulations provide detailed information on the packing structure, molecular ordering, and dynamics of the SAMs. Studies on dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS) on silica have revealed relationships between the film thickness, tilt angle of the alkyl chains, and surface coverage researchgate.net.
The formation of SAMs is a dynamic process. Simulations of alkanethiol droplets on a gold surface show that the molecules initially have random orientations, but as the droplet spreads, they predominantly stand upright, forming an ordered island pusan.ac.kr. The packing of the head groups precedes the alignment and packing of the alkyl chains pusan.ac.kr. Although the substrate is different, this provides a general model for the self-assembly process.
For shorter-chain silanes, such as aminopropyl- and aminobutyl-triethoxysilanes adsorbed on silica, the molecular motion of the adsorbed molecules has been probed. The spectra could be simulated by a superposition of a rigid and a mobile species, with the C-D bonds of the mobile species undergoing anisotropic diffusion mst.edu. The difference in the short alkyl chain lengths (C3 and C4) did not significantly affect the molecular motions mst.edu. This suggests that the pentyl chain of trimethyl(pentyloxy)silane would also exhibit considerable mobility within a SAM.
| System Studied | Key Insights | Reference |
|---|---|---|
| Dodecyltrichlorosilane (DTS) and Octadecyltrichlorosilane (OTS) on Silica | Revealed relationships between film thickness, tilt angle, and surface coverage. | researchgate.net |
| Alkanethiol Droplet on Gold | SAM formation involves initial random orientation followed by upright alignment as the droplet spreads. Head group packing precedes alkyl chain alignment. | pusan.ac.kr |
| Aminopropyl- and Aminobutyl-triethoxysilanes on Silica | Adsorbed molecules exhibit both rigid and mobile behavior with anisotropic diffusion. Short alkyl chain length has minimal impact on molecular motion. | mst.edu |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity and spectroscopic properties of molecules like trimethyl(pentyloxy)silane.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity european-coatings.com. DFT calculations can precisely determine these values for trimethyl(pentyloxy)silane, providing a quantitative measure of its reactivity.
| Silane Derivative | Key Finding | Reference |
|---|---|---|
| 3-mercaptopropyltrimethoxysilane (PropS-SH) | Has the least energy gap and highest reactivity among the studied inhibitors. | european-coatings.com |
| Dodecyltrimethoxysilane (DTMS) | Functional groups influence overall reactivity. O and C atoms connected to Si are active adsorption sites. | european-coatings.com |
| 3-aminopropyl(trimethoxy)silane (APS) | Functional groups influence overall reactivity. O and C atoms connected to Si are active adsorption sites. | european-coatings.com |
| Chloropropyl(trimethoxy)silane (CPTMS) | Functional groups influence overall reactivity. O and C atoms connected to Si are active adsorption sites. | european-coatings.com |
Quantum Chemical Studies on Organosilane Catalytic Roles
Quantum chemical methods, including DFT, are essential for elucidating the catalytic mechanisms involving organosilanes. These studies can map out reaction pathways, identify key intermediates, and explain the origins of catalytic activity and selectivity.
Quantum chemical calculations have been used to compare several mechanisms for the peroxide oxidation of organosilanes to alcohols nih.govacs.org. These studies have shown that the reaction proceeds through anionic, pentacoordinate silicate (B1173343) species nih.govacs.org. The most favorable mechanism in solvents like dichloromethane (B109758) and methanol (B129727) involves the addition of a peroxide anion to a fluorosilane, followed by a concerted migration and dissociation of a hydroxide (B78521) anion nih.govacs.org. In the gas phase or nonpolar solvents, a concerted addition-migration of hydrogen peroxide to a pentacoordinate fluorosilicate is also plausible acs.org.
More recently, quantum chemical computations have been employed to understand the high catalytic efficiency of bis(perchlorocatecholato)silane, a Lewis superacid, in the C-O bond metathesis of alkyl ethers windows.net. The calculations revealed that a high Lewis acidity paired with a low propensity for polydentate substrate binding is critical for successful catalysis windows.net. These mechanistic insights led to the identification of a second-generation silicon Lewis superacid with even greater efficacy windows.net. While trimethyl(pentyloxy)silane itself is not a catalyst in these examples, these studies highlight the power of quantum chemistry to understand and predict the catalytic behavior of silicon-containing compounds.
Computational Approaches for Understanding Polymerization Processes of Alkoxysilanes
The polymerization of alkoxysilanes, such as trimethyl(pentyloxy)silane, is a complex process involving simultaneous and competing hydrolysis and condensation reactions. afinitica.com Understanding these mechanisms at a molecular level is crucial for controlling the properties of the final polysiloxane materials. Computational chemistry provides powerful tools to investigate these intricate reaction pathways. hydrophobe.orgnih.gov Theoretical studies employ a range of methods to model the behavior of these systems, from the quantum mechanical level to large-scale molecular simulations. semanticscholar.org
Key computational methods used in the study of alkoxysilane polymerization include:
Density Functional Theory (DFT) : This quantum mechanical method is used to determine thermodynamic and kinetic parameters of the hydrolysis and condensation reactions. researchgate.net DFT calculations can elucidate molecular structures, transition state geometries, and reaction energy barriers, providing fundamental insights into the reaction mechanisms. nih.govsemanticscholar.orgnih.gov It is a valuable tool for understanding how factors like the electronic and steric properties of substituents, such as the pentyloxy group, influence reactivity. nih.gov
Reactive Molecular Dynamics (MD) : MD simulations, particularly those using reactive force fields (ReaxFF), allow for the study of the dynamic evolution of large systems of atoms over time. escholarship.orgresearchgate.net These simulations can model the initial stages of polycondensation in solution, observing the dynamic formation of siloxane clusters and rings. escholarship.org Reactive MD is uniquely suited to explore the effects of precursor molecule structure and solution composition on the rates of hydrolysis and condensation. escholarship.org
Ab Initio Methods : These are highly accurate quantum chemistry calculations that are often used alongside DFT to study reaction mechanisms. nih.govsemanticscholar.org
Combined Approaches : Often, a combination of methods is employed. For instance, DFT or ab initio methods can be used to parameterize force fields for MD simulations or used in conjunction with Monte Carlo (MC) methods to provide a more comprehensive understanding of the polymerization process. nih.govsemanticscholar.orgnih.gov
These computational approaches allow researchers to model the chemical reactions between silanes and other materials, which can help optimize the molecular structures of silanes to improve their performance in various applications. hydrophobe.org
| Computational Method | Primary Application in Polymerization Studies | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energetics and pathways. researchgate.net | Transition state geometries, activation energies, thermodynamic stability of intermediates. semanticscholar.orgresearchgate.net |
| Reactive Molecular Dynamics (MD) | Simulation of dynamic processes in large systems. escholarship.orgescholarship.org | Cluster and ring formation, influence of concentration and solvent, aggregation mechanisms. escholarship.org |
| Ab Initio Methods | High-accuracy calculation of electronic structure for specific reaction steps. nih.gov | Detailed reaction mechanisms, validation of DFT results. semanticscholar.org |
| Monte Carlo (MC) Methods | Statistical sampling of complex systems, often combined with other methods. nih.gov | Phase separation, gelation phenomena, long-term structural evolution. semanticscholar.org |
Validation of Theoretical Predictions with Experimental Data
For computational models to be reliable, their theoretical predictions must be rigorously validated against experimental data. nih.gov This validation process is essential for refining the accuracy of simulations and ensuring they correctly represent the physical and chemical realities of alkoxysilane polymerization. udel.edu A variety of analytical techniques are employed to gather the necessary experimental data to compare with theoretical findings.
The primary experimental techniques for validation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 29Si NMR is a particularly powerful tool for studying the hydrolysis and condensation of alkoxysilanes. semanticscholar.orgbohrium.com It allows for the quantitative tracking of the disappearance of monomeric species and the appearance of various hydrolysis products and condensed oligomers over time. afinitica.com This provides kinetic data, such as reaction rate constants, which can be directly compared with the rates predicted by computational models. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to follow the progress of hydrolysis and condensation by monitoring specific vibrational bands. researchgate.net For example, the disappearance of Si-OR bands and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bands can be tracked to monitor the reaction progress. researchgate.net
The validation process involves comparing specific predicted parameters with their experimentally measured counterparts. For instance, the steric bulk of the alkoxy group (like the pentyloxy group) is known to affect reaction rates. escholarship.org Computational models can predict the magnitude of this effect on hydrolysis and condensation rates, which can then be confirmed by kinetic studies using NMR on a series of alkoxysilanes with different alkyl groups. afinitica.comhydrophobe.org Similarly, the influence of external factors such as pH, temperature, and water-to-silane ratio on polymerization kinetics can be simulated and the results compared with experimental rate measurements under the same conditions. nih.govnih.gov Discrepancies between theoretical predictions and experimental results can highlight the need to refine the computational models, for example, by adjusting force field parameters or employing more sophisticated quantum mechanical methods.
| Parameter | Theoretical Prediction Method | Experimental Validation Technique | Example of Comparison |
|---|---|---|---|
| Reaction Rate Constants (Hydrolysis/Condensation) | DFT (via Transition State Theory), Reactive MD | NMR Spectroscopy afinitica.comnih.gov | Comparing the calculated rate constant for the first hydrolysis step of an alkoxysilane with the rate measured by tracking monomer concentration via 29Si NMR. nih.gov |
| Activation Energy (Ea) | DFT, Ab Initio Methods | Temperature-dependent kinetic studies (Arrhenius plots) using NMR or FTIR. nih.gov | Validating the computationally predicted energy barrier for condensation against the activation energy derived from experimental rate measurements at different temperatures. nih.gov |
| Structure of Intermediates and Products | DFT (geometry optimization), MD (cluster analysis) | NMR Spectroscopy, FTIR Spectroscopy researchgate.net | Matching the predicted 29Si NMR chemical shifts of various oligomeric siloxane structures with the peaks observed in experimental spectra. semanticscholar.org |
| Effect of Substituents (e.g., pentyloxy group) | DFT (steric/electronic analysis), MD | Kinetic studies on a series of related silanes via NMR. afinitica.com | Confirming the predicted trend of decreasing hydrolysis rate with increasing steric bulk of the alkoxy group through experimental measurements. researchgate.net |
Applications of Trimethyl Pentyloxy Silane in Advanced Materials Science Research
Surface Modification and Functionalization Strategies
Surface modification is a critical process in materials science used to alter the surface properties of a substrate to achieve desired performance characteristics. Organosilanes, such as trimethyl(pentyloxy)silane, are instrumental in these strategies due to their ability to form robust bonds with inorganic substrates while presenting organic functionalities at the surface.
As Coupling Agents and Adhesion Promoters in Composite Materials
The general mechanism involves the silane's hydrolyzable group (in this case, the pentyloxy group, although alkoxy groups are more common) reacting with hydroxyl groups on the surface of an inorganic filler or reinforcement (like glass, silica (B1680970), or metal oxides). researchgate.netccl.net This reaction forms stable covalent bonds (Si-O-Substrate). The other part of the silane (B1218182) molecule, the non-hydrolyzable organic group (the trimethylsilyl (B98337) moiety), is designed to be compatible with the organic polymer matrix, enhancing interfacial adhesion and facilitating stress transfer from the matrix to the filler. shinetsusilicone-global.comresearchgate.net This improved adhesion leads to enhanced mechanical properties, such as strength and durability, as well as increased resistance to environmental factors like moisture. adhesivesmag.com
While the fundamental principles of silane coupling agents are well-established, specific research detailing the performance of trimethyl(pentyloxy)silane as a coupling agent in specific composite systems is not extensively documented in publicly available literature. However, its structure is consistent with that of a molecule capable of performing this function.
| Composite Component | Material Example | Role of Trimethyl(pentyloxy)silane |
|---|---|---|
| Inorganic Filler/Reinforcement | Glass Fibers, Silica Nanoparticles | The silane end reacts with surface hydroxyls (-OH) to form covalent Si-O-Filler bonds. |
| Interphase | Trimethyl(pentyloxy)silane Layer | Forms a molecular bridge connecting the filler and the matrix. |
| Organic Matrix | Epoxy, Polyester Resin | The trimethylsilyl group provides an organophilic interface, improving wetting and adhesion with the polymer. |
Modification of Natural Fibers and Cellulosic Materials
Natural fibers, such as cellulose (B213188), are increasingly used as reinforcement in polymer composites due to their abundance, low cost, and biodegradability. researchgate.net However, their inherent hydrophilic (water-attracting) nature, stemming from abundant hydroxyl groups, makes them incompatible with most hydrophobic polymer matrices. researchgate.netcranfield.ac.uk This incompatibility leads to poor interfacial adhesion and moisture absorption, which can compromise the mechanical properties of the composite. researchgate.net
Surface modification with silanes is a key strategy to overcome this challenge. researchgate.net The silane reacts with the hydroxyl groups on the cellulose surface, replacing them with its own organic groups. researchgate.net In the case of trimethyl(pentyloxy)silane, the non-polar trimethyl and pentyl groups would create a hydrophobic layer on the fiber surface. This treatment reduces the fiber's affinity for moisture and improves its compatibility and adhesion with the polymer matrix, leading to composites with better mechanical strength and durability. researchgate.netresearchgate.net Although this is a common application for organosilanes, specific studies focusing on the use of trimethyl(pentyloxy)silane for the modification of natural fibers are not prominent in the reviewed scientific literature.
Enhancement of Surface Hydrophobicity and Wettability Control
The ability to control the wettability of a surface—making it either hydrophobic (water-repellent) or hydrophilic (water-attracting)—is crucial for a wide range of applications. Silanes are highly effective for creating hydrophobic surfaces on typically polar substrates like glass, ceramics, and metals. gelest.com
The hydrophobicity of a silane-treated surface is determined by its organic functional groups. gelest.com Silanes with aliphatic hydrocarbon substituents, such as the pentyl and methyl groups in trimethyl(pentyloxy)silane, are known to induce hydrophobicity. gelest.comresearchgate.net When applied to a surface, the silane forms covalent bonds with substrate hydroxyl groups, creating a durable coating. The outward-facing non-polar alkyl chains lower the surface energy, which causes water to bead up rather than spread out, resulting in a high water contact angle. researchgate.net This property is valuable for creating water-repellent, anti-fouling, and moisture-resistant coatings. nih.gov The chemical structure of trimethyl(pentyloxy)silane makes it a suitable candidate for applications requiring surface hydrophobization.
| Functional Group Type | Example | Expected Effect on Water Contact Angle | Primary Interaction with Water |
|---|---|---|---|
| Alkyl (Non-polar) | Methyl, Pentyl | Increase (More Hydrophobic) | van der Waals forces |
| Amino (Polar) | -NH2 | Decrease (More Hydrophilic) | Hydrogen Bonding |
| Epoxy (Polar) | Glycidoxypropyl | Decrease (More Hydrophilic) | Dipole-dipole, Hydrogen Bonding |
| Fluorinated Alkyl | Perfluoroalkyl | Significant Increase (Superhydrophobic/Oleophobic) | Minimal interaction |
Functionalization of Nanoparticles (e.g., Silica, Gold Nanorods)
Nanoparticles, such as those made of silica or gold, are foundational to many areas of nanotechnology. However, their utility often depends on the ability to modify their surface chemistry. atomfair.com Organosilane chemistry is a primary method for the surface functionalization of silica nanoparticles, which naturally possess a surface rich in reactive silanol (B1196071) (Si-OH) groups. atomfair.comnih.gov
The functionalization process involves the reaction of an organosilane with these surface silanols to form stable Si-O-Si bonds. atomfair.com This process coats the nanoparticle with the organic groups of the silane, altering its properties. For instance, functionalizing silica nanoparticles with a hydrophobic silane like trimethyl(pentyloxy)silane would change their surface from hydrophilic to hydrophobic, improving their dispersion in non-polar solvents and polymer matrices. researchgate.net This prevents agglomeration and ensures the nanoparticles are evenly distributed within a composite material, which is key to achieving enhanced properties. utk.edumdpi.com While the functionalization of nanoparticles with various organosilanes is a widely researched area, specific applications and detailed findings for trimethyl(pentyloxy)silane are not extensively reported.
Integration into Sol-Gel Processing for Hybrid Materials
Sol-gel processing is a versatile, low-temperature method for synthesizing inorganic and hybrid materials from chemical precursors. nih.govmdpi.com The process involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid three-dimensional network).
Synthesis of Organically Modified Silicates (ORMOSILs) and Xerogels
Organically Modified Silicates, or ORMOSILs, are hybrid materials in which organic groups are covalently bonded to an inorganic silica network. wikipedia.orgmdpi.com They are synthesized by incorporating organosilane precursors, such as trimethyl(pentyloxy)silane, into the sol-gel process, often alongside traditional silica precursors like tetraethyl orthosilicate (B98303) (TEOS). nih.gov
During the co-condensation reaction, the organic groups of the silane become an integral part of the final silica network, bestowing the material with unique properties that combine the functionality of organics with the structural stability of inorganics. nih.gov A xerogel is a type of solid formed from a gel by drying it under ambient conditions, which often results in a porous structure. nih.govresearchgate.net Using an organosilane like trimethyl(pentyloxy)silane in the synthesis can lead to hydrophobic xerogels, as the internal pore surfaces become lined with non-polar alkyl groups. nih.govuctm.edu This intrinsic hydrophobicity can prevent pore collapse during drying and yields materials with stable, porous structures. While the synthesis of ORMOSILs and xerogels is a major application for many organosilanes, specific literature detailing the use and resulting properties of trimethyl(pentyloxy)silane in these syntheses is limited.
Stabilization of Pickering Emulsions and Formation of Colloidosomes
Trimethyl(pentyloxy)silane can be utilized in the surface modification of nanoparticles, such as silica, to facilitate the stabilization of Pickering emulsions. These emulsions are stabilized by solid particles that adsorb onto the interface between two immiscible liquids, creating a protective layer that prevents coalescence. The effectiveness of these particles as stabilizers is largely dependent on their wettability, which can be precisely tuned by surface modification.
The process typically involves the hydrolysis of the alkoxysilane, in this case, trimethyl(pentyloxy)silane, in the presence of nanoparticles. The silanol groups formed upon hydrolysis then condense with the hydroxyl groups on the surface of the silica nanoparticles, creating a covalent bond. The trimethylsilyl groups provide a degree of hydrophobicity, while the pentyloxy group further enhances this effect. By controlling the degree of surface coverage with these organic groups, the nanoparticles can be rendered partially hydrophobic and partially hydrophilic, allowing them to reside at the oil-water interface and effectively stabilize the emulsion.
These stabilized Pickering emulsions can serve as templates for the creation of colloidosomes, which are microcapsules with a shell composed of coagulated or fused colloidal particles. The shells of these colloidosomes can be made permanent through processes like sintering or polymerization, resulting in robust microcapsules with potential applications in drug delivery, catalysis, and encapsulation of active ingredients.
Catalytic and Polymerization Applications
Role in Ziegler-Natta Catalysis for Polyolefin Production
In the production of polyolefins such as polypropylene (B1209903) using Ziegler-Natta catalysts, alkoxysilanes are frequently employed as external electron donors to control the stereochemistry of the polymer. mdpi.comacs.org These donors play a crucial role in enhancing the catalyst's stereoselectivity, leading to polymers with desired properties like high isotacticity. Trimethyl(pentyloxy)silane, with its general structure of R'Si(OR)₃, falls into the category of alkoxysilanes that can function as effective external donors. mdpi.com
The mechanism of action involves the coordination of the external donor to the active sites of the catalyst, which are typically titanium chlorides supported on magnesium chloride. This coordination modifies the electronic and steric environment of the active centers, thereby influencing the way the monomer units are inserted into the growing polymer chain. The bulkiness of the alkyl and alkoxy groups on the silane donor can significantly impact the catalyst's performance, including its activity and the molecular weight of the resulting polymer. mdpi.comacs.org The presence of the three methyl groups and the pentyloxy group in trimethyl(pentyloxy)silane would provide a specific steric and electronic environment around the silicon atom, influencing its interaction with the catalyst and, consequently, the properties of the final polyolefin.
| Catalyst System Component | Function |
| Titanium Chloride (TiCl₄) | Active catalyst component |
| Magnesium Chloride (MgCl₂) | Support for the catalyst |
| Trialkylaluminum | Co-catalyst and alkylating agent |
| Alkoxysilane (e.g., Trimethyl(pentyloxy)silane) | External electron donor for stereocontrol |
As Components in Enantioselective Reductions and Organic Synthesis
Silanes are valuable reagents in organic synthesis, particularly in enantioselective reduction reactions. tandfonline.comacs.org Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful method for the asymmetric synthesis of chiral alcohols and other functional groups. libretexts.org While trimethyl(pentyloxy)silane does not possess a silicon-hydrogen bond for direct hydrosilylation, its derivatives or related silanes are integral to these processes.
In the context of enantioselective reductions, a prochiral ketone can be reduced to a chiral alcohol using a hydrosilane in the presence of a chiral catalyst. tandfonline.comresearchgate.net The catalyst, often a transition metal complex with a chiral ligand, facilitates the transfer of a hydride from the silane to the ketone in a stereocontrolled manner. The resulting silyl (B83357) ether is then hydrolyzed to yield the chiral alcohol.
The general role of silanes in these reactions is to act as a mild and selective source of hydride. The nature of the substituents on the silicon atom can influence the reactivity of the silane and the stereochemical outcome of the reaction.
Application in Microelectronics and Semiconductor Manufacturing (e.g., CVD Precursors)
In the fabrication of microelectronics and semiconductors, thin films of silicon-based materials are essential for creating insulating layers, dielectrics, and other components. Chemical Vapor Deposition (CVD) is a widely used technique for depositing these thin films, and it relies on volatile precursor molecules that decompose on a heated substrate. nih.govmdpi.com Alkoxysilanes, due to their volatility and ability to thermally decompose to form silicon dioxide, are often used as CVD precursors. aip.orgaip.org
Trimethyl(pentyloxy)silane, being an alkoxysilane, has the potential to be used as a precursor in CVD processes. Its volatility allows it to be transported in the gas phase to the reaction chamber. Upon reaching the heated substrate, it can undergo thermal decomposition, leading to the deposition of a silicon-containing thin film. The composition of the resulting film can be controlled by the deposition conditions, such as temperature, pressure, and the presence of other reactive gases like oxygen. The organic fragments, the methyl and pentyloxy groups, would ideally be converted into volatile byproducts that can be easily removed from the reaction chamber. The use of such precursors is advantageous as they are generally less hazardous than silane gas (SiH₄). aip.org
| Precursor Property | Importance in CVD | Relevance of Trimethyl(pentyloxy)silane |
| Volatility | Enables transport to the substrate in the gas phase. | The molecular weight and structure suggest adequate volatility. |
| Thermal Stability | Must be stable enough to be transported without premature decomposition. | The Si-O-C bond provides a pathway for controlled decomposition at elevated temperatures. |
| Decomposition Products | Byproducts should be volatile and easily removed. | Expected byproducts include hydrocarbons and water. |
| Film Quality | Should produce uniform, high-purity films. | Can potentially deposit silicon oxide or related films. |
Environmental Applications (e.g., Adsorbents, Membranes)
The versatile chemistry of silanes allows for their use in various environmental applications, primarily through the surface modification of materials. Trimethyl(pentyloxy)silane can be employed to alter the surface properties of substrates like silica, alumina, and other metal oxides to create materials with specific functionalities for environmental remediation.
One potential application is in the development of adsorbent materials for the removal of pollutants from water. By grafting trimethyl(pentyloxy)silane onto the surface of a porous material like silica gel, its surface can be made more hydrophobic. researchgate.net This modification can enhance the adsorption of nonpolar organic pollutants from aqueous solutions. Furthermore, the silane can act as a linker to attach other functional groups capable of selectively binding to specific contaminants, such as heavy metal ions. sjp.ac.lkmdpi.com
Another area of application is in membrane technology. The performance of separation membranes, particularly in processes like membrane distillation and for the separation of oil-water emulsions, is highly dependent on the hydrophobicity of the membrane surface. tandfonline.comresearchgate.net Grafting trimethyl(pentyloxy)silane onto a membrane surface can increase its hydrophobicity, thereby improving its performance and preventing wetting. nih.gov This surface modification can lead to more efficient and stable membrane separation processes for water treatment and other environmental applications. tandfonline.com
Future Research Directions and Emerging Paradigms for Trimethyl Pentyloxy Silane
Development of Sustainable and Environmentally Benign Synthesis Protocols
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For trimethyl(pentyloxy)silane, this translates to developing synthesis routes that are both economically viable and ecologically sound.
Future research will likely prioritize the use of non-toxic, readily available starting materials and catalysts. researchgate.netrsc.orgbepls.com One promising avenue is the exploration of biocatalysis, employing enzymes to facilitate the synthesis under mild conditions, thereby reducing energy consumption and the formation of hazardous byproducts. Another approach involves the use of green solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds (VOCs). rsc.org Research into tandem reactions, where multiple synthetic steps are combined into a single pot process, can significantly improve efficiency and reduce waste. rsc.org The development of catalytic systems based on earth-abundant and non-toxic metals is also a key area of investigation to replace precious metal catalysts. csic.esnih.govorganic-chemistry.org
A recent study detailed a sustainable methodology for producing various alkoxysilanes using an air- and water-stable cobalt-based catalyst. csic.es This process operates at room temperature with a low catalyst loading and utilizes alcohols as green solvents, showcasing a circular approach to hydrosilylation/hydroalkoxysilylation reactions. csic.es The selectivity of this system can be controlled by the water content in the alcohol medium, offering a versatile and environmentally friendly synthetic route. csic.es
| Synthesis Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes | Mild reaction conditions, high selectivity, reduced waste |
| Green Solvents | Water, supercritical fluids | Reduced toxicity and environmental impact |
| Tandem Reactions | One-pot synthesis | Increased efficiency, reduced purification steps |
| Earth-Abundant Metal Catalysts | Cobalt, Iron | Lower cost, reduced toxicity compared to precious metals |
Exploration of Novel Catalytic and Stereoselective Applications
The unique electronic and steric properties of the trimethylsilyl (B98337) group make trimethyl(pentyloxy)silane and related compounds valuable in catalysis. scielo.br Future research will delve deeper into their potential as catalysts or ligands in a variety of organic transformations.
A significant area of focus is the development of stereoselective reactions, where the catalyst directs the formation of a specific stereoisomer of the product. nih.govresearchgate.netorganic-chemistry.org This is particularly crucial in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is required for efficacy. For instance, research has shown that the stereochemical outcome of the Peterson olefination can be controlled by the choice of acidic or basic conditions for the elimination step, allowing for the selective synthesis of either the cis or trans alkene. organic-chemistry.org The development of chiral organosilane catalysts could enable new enantioselective transformations.
Furthermore, the application of organosilanes in polymerization reactions is an active area of research. nih.gov Their ability to act as radical-based reagents under mild conditions with excellent control over chemo-, regio-, and stereoselectivity makes them attractive for creating polymers with specific properties. nih.gov
Advanced Computational Design and Predictive Modeling of Organosilane Systems
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.orgrsc.orgtudelft.nl For trimethyl(pentyloxy)silane and other organosilanes, these methods can accelerate the discovery and optimization of new applications.
Predictive modeling can be used to understand and forecast the properties of organosilane compounds. For example, directed message-passing neural networks (D-MPNNs) have been successfully employed to predict the boiling points of a large dataset of organosilane compounds with high accuracy. digitellinc.com This approach can be extended to predict other crucial properties like reactivity, solubility, and toxicity, thereby guiding experimental efforts. digitellinc.com
Computational design can aid in the development of novel organosilane-based materials with tailored functionalities. rsc.orgstrath.ac.uk By simulating the interactions between organosilane molecules and other components at the atomic level, researchers can design materials with specific properties, such as enhanced thermal stability or specific surface characteristics. Density functional theory (DFT) studies, for instance, can be used to predict the reactivity and stability of organosilane precursors for applications like anti-corrosion coatings. innovationforever.com
| Computational Technique | Application in Organosilane Research | Potential Impact |
| Machine Learning (e.g., D-MPNNs) | Prediction of physical and chemical properties | Accelerated discovery of new compounds with desired characteristics. digitellinc.com |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structures | Rational design of catalysts and materials with enhanced performance. innovationforever.com |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of organosilanes in complex systems | Understanding self-assembly processes and interactions with surfaces. |
Integration into Smart and Responsive Materials with Tailored Functionalities
Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials science. iit.it The incorporation of trimethyl(pentyloxy)silane and similar organosilanes into these materials offers exciting possibilities for creating novel functionalities.
One area of exploration is the development of responsive polymer membranes. nih.gov By grafting polymers containing photo-responsive groups, such as azobenzene, onto a porous membrane modified with silane (B1218182) coupling agents, it is possible to create membranes whose permeability can be controlled by light. nih.gov This could have applications in controlled drug delivery, separation processes, and microfluidics.
The ability of organosilanes to modify surfaces can be harnessed to create materials with tunable wettability. This has applications in areas such as self-cleaning surfaces, anti-fogging coatings, and microfluidic devices. The reaction of organosilanes with soil particles to create a hydrophobic barrier is an example of how these compounds can be used to engineer materials with specific environmental interactions. researchgate.net
Cross-Disciplinary Research with Nanoscience Fields
The interface between organosilane chemistry and nanoscience is a rich ground for innovation. labinsights.nl Silane coupling agents play a crucial role in nanotechnology by bridging the gap between inorganic nanoparticles and organic matrices, leading to the development of high-performance nanocomposites. labinsights.nl
Future research will likely focus on the precise control of the surface chemistry of nanomaterials using organosilanes. This can be used to improve the dispersion of nanoparticles in polymer matrices, enhance the catalytic activity of nanocatalysts, and develop new sensors with high sensitivity and selectivity. The self-assembly of organosilane monolayers on surfaces provides a powerful tool for creating well-defined nanostructures with tailored properties. nih.gov
The integration of organosilanes with nanomaterials can also lead to the development of novel hybrid materials with synergistic properties. For example, incorporating graphene into a polymer matrix using silane coupling agents can create composite materials with exceptional mechanical, electrical, and thermal properties. iit.it
Life Cycle Assessment and Environmental Impact Research (academic perspective)
A comprehensive understanding of the environmental fate and impact of trimethyl(pentyloxy)silane is crucial for its sustainable development and application. industrialchemicals.gov.au Life cycle assessment (LCA) provides a framework for evaluating the environmental burdens associated with a product or process from cradle to grave.
Future academic research should focus on conducting thorough LCAs for various synthesis routes of trimethyl(pentyloxy)silane to identify the most environmentally friendly options. This includes assessing the energy consumption, greenhouse gas emissions, and waste generation associated with each step of the process.
Furthermore, research into the biodegradation and ecotoxicity of trimethyl(pentyloxy)silane and its potential degradation products is essential. gesamp.org While some organosilicon compounds are known to hydrolyze in the presence of water, the specific environmental behavior of trimethyl(pentyloxy)silane needs to be investigated in detail. gesamp.org Studies on the potential for bioaccumulation in various organisms are also necessary to ensure the long-term environmental safety of this compound. gesamp.org
Q & A
Q. How is trimethyl(pentyloxy)silane synthesized, and what are the critical parameters for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves alkoxysilane formation via reaction of chlorotrimethylsilane (TMCS) with pentanol under anhydrous conditions. Key parameters include:
- Catalyst choice : Use of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions like oligomerization .
- Solvent selection : Inert solvents (e.g., dichloromethane or THF) ensure solubility and minimize hydrolysis .
Post-synthesis, purification via fractional distillation or column chromatography is critical. Monitor purity using gas chromatography (GC) or ¹H NMR .
Q. What spectroscopic techniques are most effective for characterizing trimethyl(pentyloxy)silane, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H NMR : Signals for trimethylsilyl (δ 0.0–0.3 ppm) and pentyloxy groups (δ 1.2–1.6 ppm for CH₂, δ 3.3–3.7 ppm for OCH₂) .
- ¹³C NMR : Look for Si–C resonance at δ 1–5 ppm and oxygenated carbons (C–O) at δ 60–70 ppm .
- FTIR : Peaks at ~1080 cm⁻¹ (Si–O–C stretch) and 1250 cm⁻¹ (Si–C symmetric deformation) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of pentyloxy group) validate structure .
Advanced Research Questions
Q. How do steric effects of the pentyloxy group influence the reactivity of trimethyl(pentyloxy)silane in nucleophilic substitution reactions compared to shorter alkoxy substituents?
- Methodological Answer : The pentyloxy group introduces steric hindrance, slowing nucleophilic attack at the silicon center. Comparative studies with methoxy or ethoxy analogs show:
- Kinetic analysis : Use pseudo-first-order kinetics to measure reaction rates with nucleophiles (e.g., fluoride ions) .
- Computational modeling : Density Functional Theory (DFT) can visualize steric bulk effects on transition states .
- Experimental validation : Contrast yields in silylation reactions (e.g., with alcohols or amines) between pentyloxy and shorter-chain analogs .
Q. What computational methods are employed to model the electronic structure of trimethyl(pentyloxy)silane, and how do these predictions align with experimental spectroscopic data?
- Methodological Answer :
- DFT calculations : Use software like Gaussian or ORCA to optimize geometry and predict NMR/IR spectra. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) improve accuracy .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between Si–O and adjacent bonds .
- Validation : Compare computed ¹H/¹³C NMR shifts and vibrational frequencies with experimental data. Deviations >5% may indicate overlooked solvent or conformational effects .
Q. How can researchers resolve contradictions in reported thermodynamic stability data for trimethyl(pentyloxy)silane under varying humidity conditions?
- Methodological Answer :
- Controlled humidity studies : Use gravimetric analysis or Karl Fischer titration to measure hydrolysis rates at specific %RH .
- Surface analysis : X-ray photoelectron spectroscopy (XPS) identifies Si–O–Si or Si–OH byproducts on degraded samples .
- Statistical modeling : Apply multivariate regression to isolate factors (e.g., trace water in solvents, ambient O₂) contributing to instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
